Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. Closest Benzothiophene Amide Analogs
The target compound exhibits a computed XLogP3-AA of 2.7, which is significantly lower than N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide (estimated XLogP3-AA ~3.8–4.0, due to the chlorophenyl group) and higher than N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide (estimated XLogP3-AA ~2.2) [1][2]. Its hydrogen bond donor count of 2 and acceptor count of 3 are identical to those analogs, but its rotatable bond count of 5 is intermediate (vs. 4 for benzamide and 6 for chlorophenylacetamide analogs), providing a distinct flexibility profile [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor/acceptor profile |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; HBD = 2; HBA = 3; Rotatable bonds = 5 [1] |
| Comparator Or Baseline | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide: XLogP3-AA ~2.2; N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide: XLogP3-AA ~3.8–4.0 [1] (estimates based on PubChem computed data for structurally analogous compounds) |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs. benzamide analog; ΔXLogP3-AA = -1.1 to -1.3 vs. 2-(2-chlorophenyl)acetamide analog |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem; all values derived from authoritative database computed properties |
Why This Matters
Lipophilicity is a primary driver of membrane permeability, solubility, and metabolic stability—a compound with XLogP3-AA of 2.7 sits within the optimal range (1–3) for oral bioavailability, whereas the more lipophilic chlorophenyl analog risks poor solubility and higher metabolic clearance.
- [1] PubChem Compound Summary for CID 121179340, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 1772500, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide. National Center for Biotechnology Information (2026). Computed properties accessed for structural comparison. View Source
